1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine oxalate
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Overview
Description
1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine oxalate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine oxalate typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine oxalate involves its interaction with various molecular targets and pathways. It is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its psychoactive effects . Additionally, it may inhibit the reuptake of serotonin and norepinephrine, contributing to its potential antidepressant and anxiolytic effects .
Comparison with Similar Compounds
1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine oxalate is similar to other indole derivatives such as:
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Both compounds have similar structures and pharmacological properties, but 5-MeO-DMT is more potent and has a shorter duration of action.
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): This compound is also structurally similar and shares similar psychoactive effects, but with different potency and duration.
N,N-dimethyltryptamine (DMT): While DMT lacks the methoxy group, it shares similar psychoactive properties and mechanisms of action.
Properties
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C2H2O4/c1-12-6-8-7-13-11-4-3-9(14-2)5-10(8)11;3-1(4)2(5)6/h3-5,7,12-13H,6H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKEELTEGEALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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